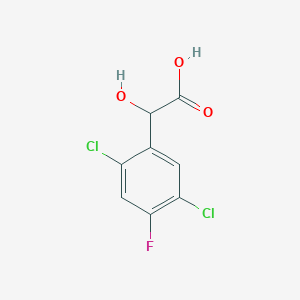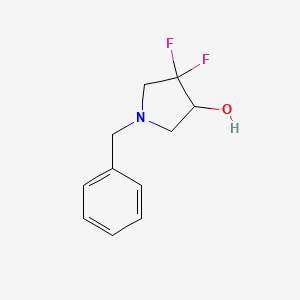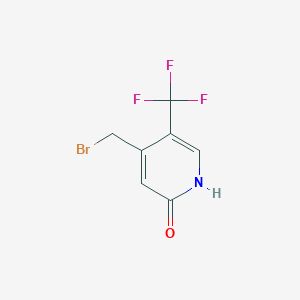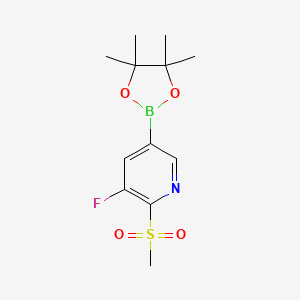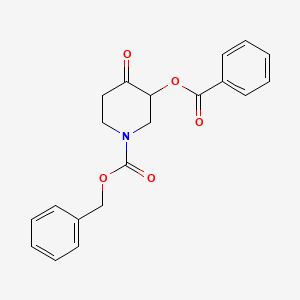![molecular formula C13H16ClF4N B1450221 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride CAS No. 2060008-14-0](/img/structure/B1450221.png)
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride
Vue d'ensemble
Description
“2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride” is a chemical compound with the molecular weight of 297.72 . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a trifluoromethyl group, and a fluorine atom . The InChI code for this compound is 1S/C13H15F4N.ClH/c1-12(5-2-6-18-12)8-9-3-4-11(14)10(7-9)13(15,16)17;/h3-4,7,18H,2,5-6,8H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 161-165°C . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
- 4-Fluoropyrrolidine derivatives, including those similar to 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from N-protected 4-hydroxyproline, serve as valuable synthons for preparing various medicinal compounds in high yield (Singh & Umemoto, 2011).
Chemical Synthesis and Reactivity
- Organic fluorine chemistry, which includes the synthesis and reaction of β-fluoropyrrole derivatives, involves reactions with primary amines at ambient temperatures. This process demonstrates the versatility of fluorine-containing compounds in creating diverse molecular structures (Kim et al., 2007).
- A practical synthesis method for compounds closely related to 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride was developed, highlighting the importance of such compounds in chemical synthesis (Vaid et al., 2012).
Material Science and Polymer Chemistry
- In material science, compounds with the 4-fluoro-3-trifluoromethyl phenyl group have been used to synthesize novel arylene ether polymers with high glass-transition temperatures and good solubility in various organic solvents. These polymers show potential in applications requiring optical transparency in the visible light spectrum (Huang et al., 2007).
Biochemical Studies
- Compounds structurally similar to 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride have been examined for their role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Such studies contribute to understanding the biochemical pathways influenced by these compounds (Palanki et al., 2000).
Organic Chemistry and Fluorine Chemistry
- The research in organic fluorine chemistry, including the fluorination of methyl pyridines, provides insight into the chemical behavior and potential applications of fluorinated pyrrolidine derivatives (Plevey et al., 1982).
Safety And Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) and its intermediates, which include this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
2-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N.ClH/c1-12(5-2-6-18-12)8-9-3-4-11(14)10(7-9)13(15,16)17;/h3-4,7,18H,2,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVWLBRPGDCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



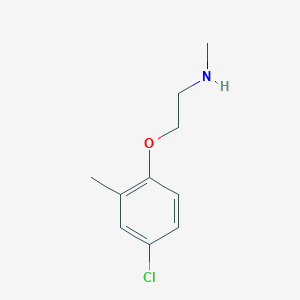
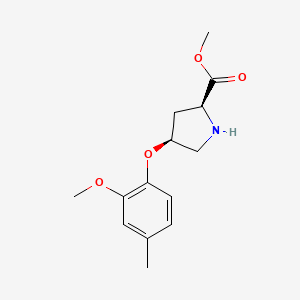
![(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1450144.png)
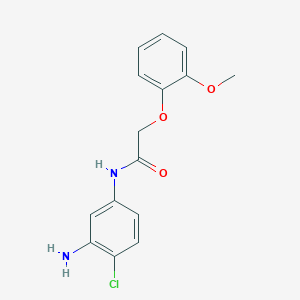
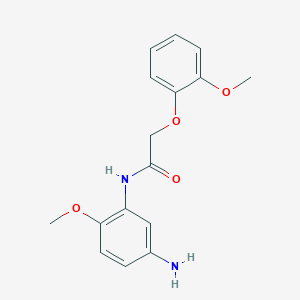
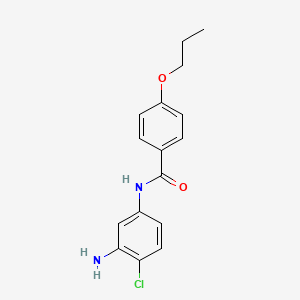
![3-{[4-(Diethylamino)benzyl]amino}propanamide](/img/structure/B1450150.png)
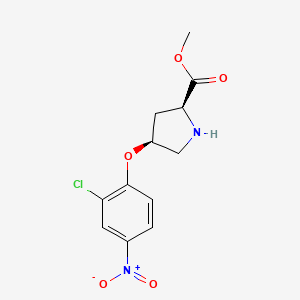
![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)
